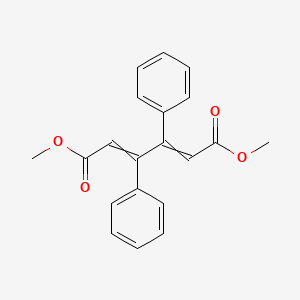
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of an imino group, a phenyl group, and a methylaniline moiety, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Imino Group: The imino group can be introduced by reacting the thiazole derivative with an appropriate amine under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole derivative reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Addition of the Methylaniline Moiety: The final step involves the coupling of the thiazole derivative with methylaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the compound with altered electronic and steric properties.
Reduced Derivatives: Amino derivatives with different reactivity and biological activity.
Substituted Derivatives: Compounds with new functional groups that can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-aniline: Lacks the methylaniline moiety, resulting in different chemical and biological properties.
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-chloroaniline: Contains a chlorine atom instead of a methyl group, leading to altered reactivity and applications.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52131-68-7 |
|---|---|
Molekularformel |
C16H15N3S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methylaniline |
InChI |
InChI=1S/C16H15N3S/c1-11-7-8-14(13(17)9-11)19-15(10-20-16(19)18)12-5-3-2-4-6-12/h2-10,18H,17H2,1H3 |
InChI-Schlüssel |
BANMTWGBILZRKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


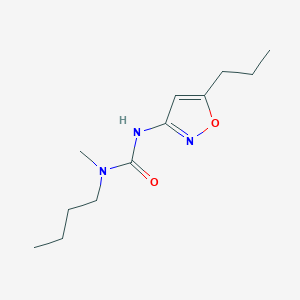



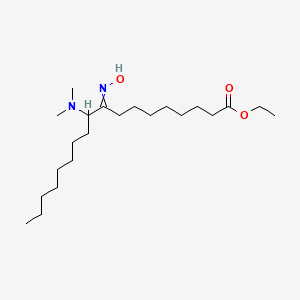
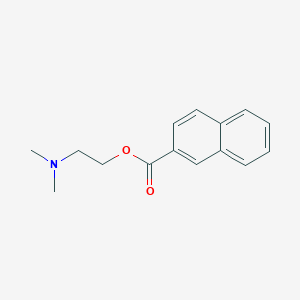
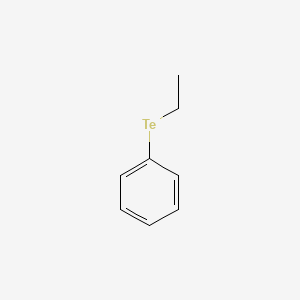

![N-{[Bis(carboxymethyl)amino]methyl}-N-(2-hydroxyethyl)glycine](/img/structure/B14639016.png)

